molecular formula C7H14Cl2N4 B1402886 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride CAS No. 1401425-75-9

4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride

Cat. No.: B1402886
CAS No.: 1401425-75-9
M. Wt: 225.12 g/mol
InChI Key: AFHJFIXCEFHUHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride typically involves the reaction of piperidine with 4H-1,2,4-triazole under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various substituted triazole and piperidine derivatives, which can have different chemical and biological properties .

Scientific Research Applications

4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The pathways involved in these processes are complex and depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. This uniqueness makes it valuable in various research applications, particularly in the development of new therapeutic agents and materials .

Properties

IUPAC Name

4-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-3-8-4-2-6(1)7-9-5-10-11-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHJFIXCEFHUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401425-75-9
Record name 4-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
Reactant of Route 2
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
Reactant of Route 3
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
Reactant of Route 4
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
Reactant of Route 5
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
Reactant of Route 6
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride

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